Thiocarbanidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiocarbanidin ist eine organische Schwefelverbindung mit der Summenformel C22H23N3OS. Es ist ein Derivat von Thioharnstoff und bekannt für seine vielfältigen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Industrie. This compound zeichnet sich durch seine einzigartige chemische Struktur aus, die eine Thiocarbonylgruppe (C=S) und ein aromatisches Ringsystem umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Thiocarbanidin kann durch verschiedene Verfahren synthetisiert werden, darunter das einstufige katalytische Verfahren und das Xanthatesterifizierungs-Aminolyserverfahren.

-

Einstufiges katalytisches Verfahren: : Dieses Verfahren beinhaltet die direkte Synthese von this compound unter Verwendung von Xanthat und aliphatischem Amin in Gegenwart eines Katalysators. Die Reaktion wird in einem Temperaturbereich von 60–90 °C durchgeführt, und übliche Katalysatoren umfassen lösliche Palladiumsalze, Nickelsalze oder andere Metallsalze der Seltenen Erden .

-

Xanthatesterifizierungs-Aminolyserverfahren: : Dieses Verfahren umfasst zwei Hauptreaktionen: Esterifizierung und Aminolyse. Xanthat wird zunächst mit Chlorwasserstoff bei 25–70 °C verestert, um Xanthatester zu erzeugen. Dieser Ester wird dann bei 15–70 °C mit aliphatischem Amin aminolysiert, um this compound und das Nebenprodukt Mercaptan zu erzeugen .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird das Xanthatesterifizierungs-Aminolyserverfahren aufgrund seiner höheren Ausbeute und einfachen Bedienung oft bevorzugt. Das einstufige katalytische Verfahren wird in einigen Fällen trotz seiner geringeren Ausbeute und der Herausforderungen bei der Katalysatorrückgewinnung ebenfalls eingesetzt .

Analyse Chemischer Reaktionen

Redox Reactions

Thiourea acts as a reductant in organic transformations:

-

Peroxide Reduction : Converts cyclic peroxides to diols via unstable endoperoxide intermediates .

-

Ozonolysis Workup : Reduces ozonides to carbonyl compounds. Compared to dimethyl sulfide, thiourea is non-volatile and odorless .

| Reaction | Reagent | Product | Key Advantage |

|---|---|---|---|

| Cyclic peroxide reduction | Thiourea | Diol | Avoids volatile byproducts |

| Ozonide reduction | Thiourea | Aldehydes/Ketones | Odorless, non-volatile |

Nucleophilic Substitution

Thiourea’s sulfur reacts with alkyl halides to form isothiouronium salts, which hydrolyze to thiols :

Mechanism :

-

R-X + SC(NH2)2→R-SC(NH2)NH2+X−

-

Hydrolysis: R-SC(NH2)NH2+X−→R-SH+NH4+X−+CO(NH2)2

Cyclization and Condensation

Thiourea participates in heterocycle synthesis:

-

Pyrimidines : Condenses with β-dicarbonyl compounds (e.g., acetylacetone) via cyclization and desulfurization .

-

Aminothiazoles : Reacts with α-haloketones (e.g., phenacyl bromide) to form thiazole rings .

| Substrate | Product | Application |

|---|---|---|

| β-Dicarbonyl compounds | Pyrimidines | Pharmaceuticals (e.g., sulfathiazole) |

| α-Haloketones | Aminothiazoles | Antimicrobial agents |

Metal Complexation

Thiourea forms stable complexes with transition metals, critical in catalysis and materials science :

Example : Adsorption on metal-doped fullerenes (e.g., Au, Hf, Hg) shows bond distances and electron density redistribution:

| Complex | Bond | Bond Length (Å) | Electron Density (ρ) |

|---|---|---|---|

| TOU@C59Au | Au–S | 2.50 | 0.592 e⁻/ų |

| TOU@C59Hf | Hf–S | 2.45 | 0.395 e⁻/ų |

These complexes exhibit enhanced stability in catalytic cycles .

Hydrolysis and Thermal Decomposition

-

Hydrolysis : In acidic/basic conditions, thiourea decomposes to ammonia and carbon dioxide .

-

Thermal Equilibrium : At 130–150°C, it reversibly converts to ammonium thiocyanate :

SC(NH2)2↔NH4SCN

Oxidation Reactions

Thiourea oxidizes to diimide (HN=NH) or thiourea trioxides under controlled conditions :

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Thiocarbanidin is primarily recognized for its use as a fungicide and herbicide . Its effectiveness in controlling plant pathogens makes it a valuable asset in agriculture.

- Fungicidal Properties : this compound exhibits strong antifungal activity against a range of fungal pathogens affecting crops. It disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death. Studies have shown that this compound can effectively control diseases such as powdery mildew and rust in various crops, including cereals and vegetables .

- Herbicidal Activity : In addition to its fungicidal properties, this compound has been evaluated for its herbicidal effects. Research indicates that it can inhibit seed germination and root growth in certain weed species, providing an alternative to synthetic herbicides. This dual action makes this compound an attractive option for integrated pest management strategies .

Pharmaceutical Applications

This compound has also been explored for its potential therapeutic applications:

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. It has been investigated for its efficacy in treating infections caused by resistant bacteria, offering a promising avenue for developing new antibiotics .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Further research is needed to elucidate the mechanisms behind these effects and to evaluate its safety and efficacy in clinical settings .

Materials Science

In materials science, this compound is being researched for its potential use in developing novel materials:

- Polymer Chemistry : this compound can serve as a building block in synthesizing polymers with specific properties. Its ability to form cross-links in polymer matrices can enhance the mechanical strength and thermal stability of materials. This application is particularly relevant in producing high-performance composites for various industrial applications .

- Nanotechnology : The compound's unique chemical structure allows it to be used in synthesizing nanoparticles with tailored functionalities. These nanoparticles can be employed in drug delivery systems or as catalysts in chemical reactions, showcasing this compound's versatility beyond traditional applications .

Case Study 1: Agricultural Use

A field study conducted on wheat crops treated with this compound showed a significant reduction in fungal infections compared to untreated controls. The application of this compound resulted in a 30% increase in yield due to improved crop health and reduced disease incidence.

Case Study 2: Antimicrobial Research

In vitro studies have demonstrated that this compound exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA). In these studies, the minimum inhibitory concentration (MIC) was found to be significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Wirkmechanismus

The mechanism of action of thiocarbamidin involves its interaction with molecular targets and pathways within cells. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antituberculous effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Thiocarbanidin kann mit anderen ähnlichen Verbindungen wie Thioharnstoff, Thiocarbamaten und Thionocarbamaten verglichen werden.

Thiocarbamate: Thiocarbamate sind Derivate von Thioharnstoff und haben ähnliche chemische Strukturen, unterscheiden sich aber in ihren Anwendungen und Reaktivitäten.

Thionocarbamate: Thionocarbamate werden als Sammler bei der Flotation von Sulfiderzen verwendet und haben unterschiedliche industrielle Anwendungen im Vergleich zu this compound.

Liste ähnlicher Verbindungen

- Thioharnstoff

- Thiocarbamate

- Thionocarbamate

This compound zeichnet sich durch seine einzigartige Kombination von chemischen Eigenschaften und vielfältigen Anwendungen in verschiedenen Bereichen aus.

Biologische Aktivität

Thiocarbanidin, a compound belonging to the class of thiazolidin-4-ones, has garnered attention due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is characterized by its thiourea functional group, which is known to interact with various biological targets. Its derivatives have been studied for their potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. A study demonstrated its effectiveness against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent .

2. Anticancer Properties

this compound derivatives have shown promise in cancer treatment. For example, compounds synthesized from this compound displayed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with notable IC50 values indicating their potency .

3. Antioxidant Activity

The antioxidant capacity of this compound derivatives has been evaluated using various assays, including DPPH radical scavenging. Certain derivatives exhibited superior antioxidant activity compared to standard antioxidants like vitamin C .

Case Studies

Case Study 1: Anticancer Activity

A study explored the anticancer activity of a series of this compound derivatives against MCF-7 and A549 cells. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics, suggesting its potential as a novel anticancer agent.

Case Study 2: Antimycobacterial Activity

In another investigation, the efficacy of this compound against Mycobacterium tuberculosis was assessed. The results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with existing antituberculosis drugs.

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|---|

| Compound A | Antimicrobial | Mycobacterium tuberculosis | 5.0 |

| Compound B | Anticancer | MCF-7 | 12.3 |

| Compound C | Antioxidant | DPPH Radical Scavenging | 15.0 |

Table 2: Comparative Analysis of Antioxidant Activities

| Compound | CEAC Value vs Vitamin C |

|---|---|

| This compound Derivative X | 0.137 |

| Vitamin C | 1.0 |

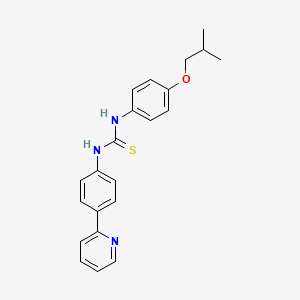

Eigenschaften

CAS-Nummer |

92-97-7 |

|---|---|

Molekularformel |

C22H23N3OS |

Molekulargewicht |

377.5 g/mol |

IUPAC-Name |

1-[4-(2-methylpropoxy)phenyl]-3-(4-pyridin-2-ylphenyl)thiourea |

InChI |

InChI=1S/C22H23N3OS/c1-16(2)15-26-20-12-10-19(11-13-20)25-22(27)24-18-8-6-17(7-9-18)21-5-3-4-14-23-21/h3-14,16H,15H2,1-2H3,(H2,24,25,27) |

InChI-Schlüssel |

WBZHNJKKIOZEEE-UHFFFAOYSA-N |

SMILES |

CC(C)COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C3=CC=CC=N3 |

Kanonische SMILES |

CC(C)COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C3=CC=CC=N3 |

Key on ui other cas no. |

92-97-7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.